molecular formula C11H10F2O4 B8010242 3-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)-2-methylpropanoic acid

3-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)-2-methylpropanoic acid

Cat. No. B8010242
M. Wt: 244.19 g/mol
InChI Key: LCMNNAXXPKVGGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)-2-methylpropanoic acid is a useful research compound. Its molecular formula is C11H10F2O4 and its molecular weight is 244.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)-2-methylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)-2-methylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)-2-methylpropanoic acid involves the introduction of a difluorobenzodioxole ring onto a propanoic acid molecule. This can be achieved through a series of reactions involving the appropriate starting materials.

Starting Materials
2-methylpropanoic acid, 2,2-difluorobenzodioxole, reagents and solvents

Reaction
Step 1: Protection of the carboxylic acid group of 2-methylpropanoic acid using a suitable protecting group such as tert-butyl dimethylsilyl (TBDMS) chloride., Step 2: Introduction of the difluorobenzodioxole ring onto the protected 2-methylpropanoic acid molecule using a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP)., Step 3: Deprotection of the TBDMS group using a suitable reagent such as tetrabutylammonium fluoride (TBAF) to yield the desired product, 3-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)-2-methylpropanoic acid.

properties

IUPAC Name

3-(2,2-difluoro-1,3-benzodioxol-4-yl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O4/c1-6(10(14)15)5-7-3-2-4-8-9(7)17-11(12,13)16-8/h2-4,6H,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMNNAXXPKVGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C2C(=CC=C1)OC(O2)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)-2-methylpropanoic acid

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